

"Anticancer agent 100" chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anticancer agent 100*

Cat. No.: *B13918916*

[Get Quote](#)

In-Depth Technical Guide: Anticancer Agent 100

An Overview of 6-chloro-7-(4-methylphenyl)-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer Agent 100, also known as Antitumor agent-100 hydrochloride or compound A6, is a novel, orally bioavailable small molecule with demonstrated antitumor activity.^[1] It belongs to the imidazo[2,1-b]quinazolin-2-one class of heterocyclic compounds. This agent has garnered significant interest within the oncology research community for its unique mechanism of action, functioning as a "molecular glue" to induce apoptosis in cancer cells.^{[1][2]} Unlike traditional cytotoxic agents, **Anticancer Agent 100** selectively targets a specific protein-protein interaction, offering a promising new avenue for the development of targeted cancer therapies.^[1]

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Anticancer Agent 100**. It includes available quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action to support further research and development efforts.

Chemical Structure and Properties

Anticancer Agent 100 is characterized by a rigid, fused heterocyclic scaffold. The hydrochloride salt form enhances its aqueous solubility and stability.[3]

Chemical Structure:

IUPAC Name: 6-chloro-7-(4-methylphenyl)-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride

Table 1: Physicochemical Properties of **Anticancer Agent 100**

Property	Value	Reference(s)
Molecular Formula	C17H15Cl2N3O	
Molecular Weight	348.23 g/mol	
CAS Number	2841750-53-4	
Solubility	10 mM in DMSO	

Biological Activity and Mechanism of Action

Anticancer Agent 100 exhibits its cytotoxic effects by inducing apoptosis. Its primary mechanism of action involves functioning as a molecular glue, stabilizing the interaction between phosphodiesterase 3A (PDE3A) and Schlafin family member 12 (SLFN12).

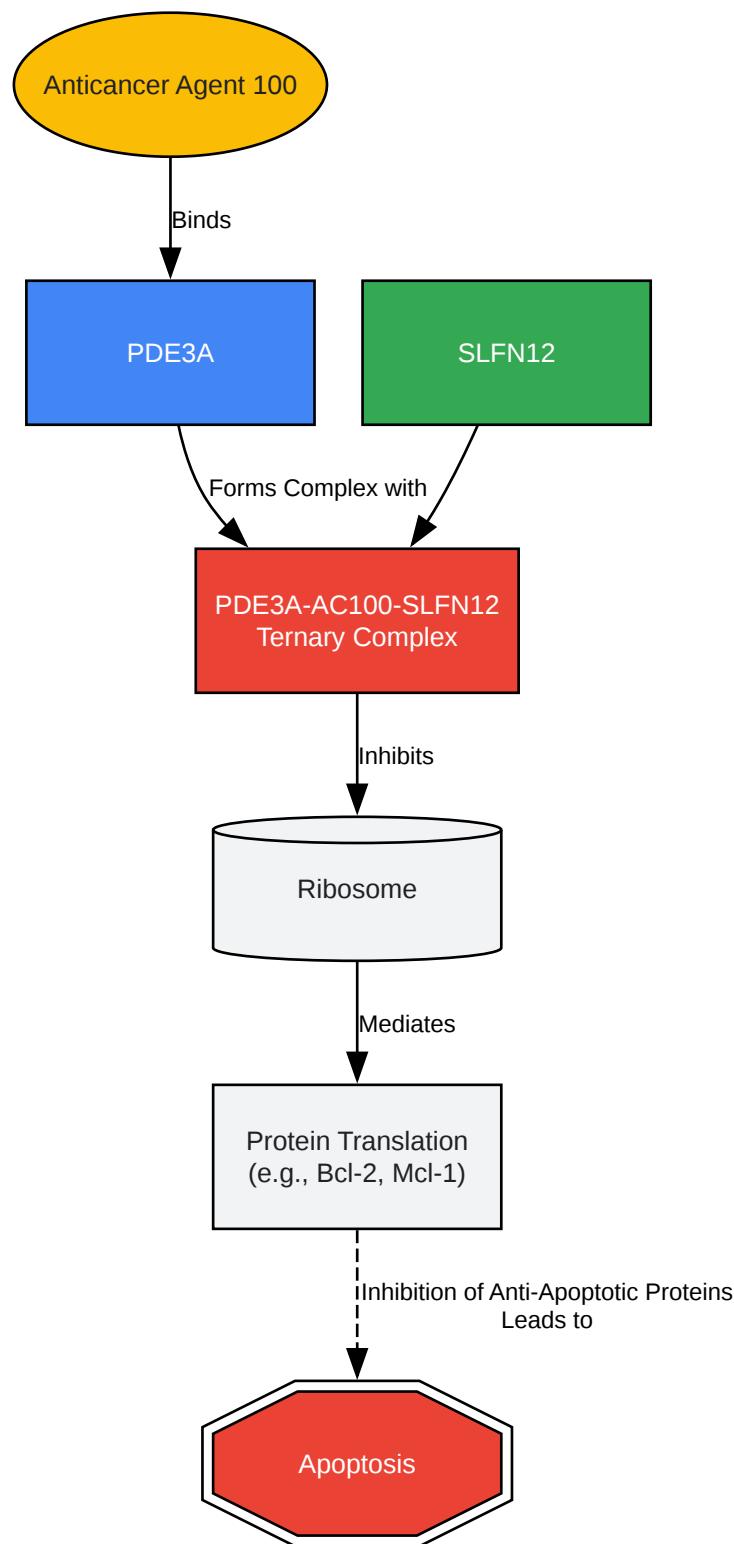
The formation of this ternary complex—PDE3A, **Anticancer Agent 100**, and SLFN12—leads to the inhibition of protein translation. This translational blockade is believed to reduce the levels of key anti-apoptotic proteins, such as Bcl-2 and Mcl-1, thereby tipping the cellular balance towards programmed cell death.

Table 2: In Vitro Activity of **Anticancer Agent 100**

Target	Assay	IC50	Reference(s)
PDE3A-SLFN12 Interaction	Molecular Gel Assay	0.3 μ M	

No comprehensive public data is available on the IC50 values of **Anticancer Agent 100** against a panel of cancer cell lines.

Table 3: Preclinical Pharmacokinetic Data

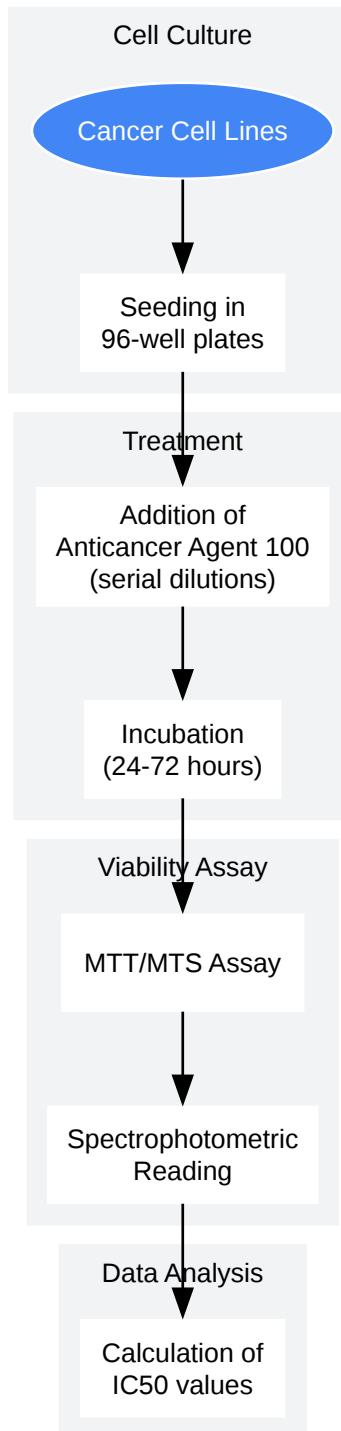

Parameter	Value	Species	Route of Administration	Reference(s)
Bioavailability	Orally Bioavailable	Not Specified	Oral	

Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are not publicly available.

Signaling Pathway and Experimental Workflows

Proposed Signaling Pathway for Anticancer Agent 100-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by **Anticancer Agent 100**.



[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of **Anticancer Agent 100**.

General Experimental Workflow for In Vitro Efficacy Testing

The following diagram outlines a typical workflow for assessing the in vitro anticancer activity of a compound like **Anticancer Agent 100**.

[Click to download full resolution via product page](#)

Caption: General workflow for in vitro cell viability assays.

Experimental Protocols

Detailed, specific experimental protocols for the synthesis and biological evaluation of **Anticancer Agent 100** are not publicly available. The following are generalized protocols based on standard laboratory procedures.

General Synthesis of Imidazo[2,1-b]quinazolin-2-one Core Structure

The synthesis of the imidazo[2,1-b]quinazolin-2-one scaffold, the core of **Anticancer Agent 100**, typically involves a multi-step process. A common route includes the reaction of a substituted 2-aminobenzonitrile with an alpha-halo ketone, followed by cyclization reactions to form the fused heterocyclic system. The specific precursors for **Anticancer Agent 100** would be a chlorinated and phenyl-substituted aminobenzonitrile derivative. The final product is then treated with hydrochloric acid to yield the hydrochloride salt.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **Anticancer Agent 100** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

- 96-well plates
- Multichannel pipette
- Plate reader

Procedure:

- Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **Anticancer Agent 100** in complete medium. Remove the old medium from the wells and add 100 μ L of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: After incubation, add 10-20 μ L of MTT solution to each well and incubate for an additional 2-4 hours.
- Solubilization: Carefully remove the medium and add 100-150 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of an anticancer agent.

Materials:

- Cancer cell line of interest
- Immunocompromised mice (e.g., nude or SCID mice)
- Matrigel (optional)
- **Anticancer Agent 100** formulation for in vivo administration
- Calipers for tumor measurement

Procedure:

- Cell Preparation: Culture the selected cancer cells to 80-90% confluence. Harvest the cells and resuspend them in a sterile solution (e.g., PBS or medium), optionally mixed with Matrigel, at a concentration of 1-10 x 10⁶ cells per 100-200 µL.
- Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
- Compound Administration: Administer **Anticancer Agent 100** or a vehicle control to the mice according to a predetermined dosing schedule (e.g., oral gavage daily).
- Data Collection: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or if signs of toxicity are observed. Tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Conclusion

Anticancer Agent 100 represents a promising therapeutic candidate with a novel mechanism of action. Its ability to induce apoptosis by acting as a molecular glue for the PDE3A-SLFN12 complex provides a new strategy for targeting cancer cells. While the currently available public data is limited, this guide consolidates the existing knowledge to facilitate further investigation into its therapeutic potential. Additional studies are warranted to establish a comprehensive

profile of its efficacy across various cancer types, its detailed pharmacokinetic and pharmacodynamic properties, and its safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Antitumor agent-100 (hydrochloride) [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure of PDE3A-SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Anticancer agent 100" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13918916#anticancer-agent-100-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com